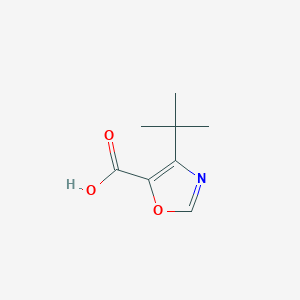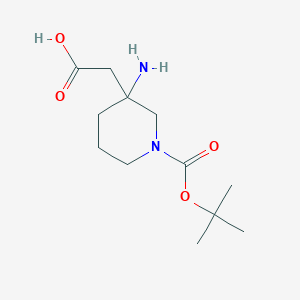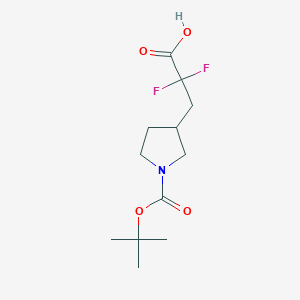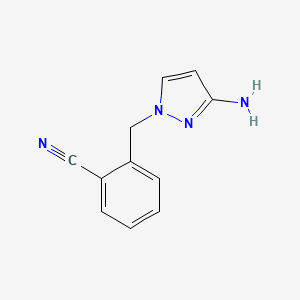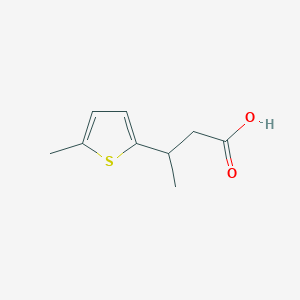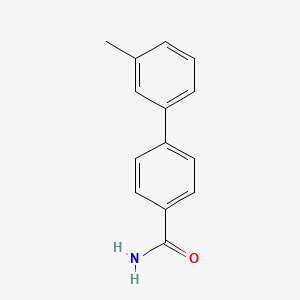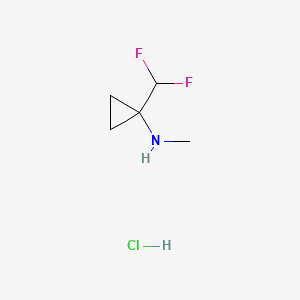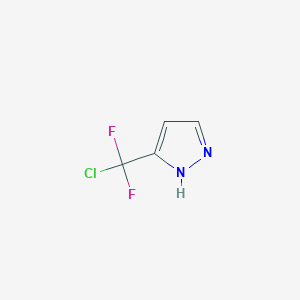
3-(chlorodifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(chlorodifluoromethyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a chlorodifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chlorodifluoromethyl)-1H-pyrazole typically involves the introduction of the chlorodifluoromethyl group onto a pyrazole ring. One common method involves the reaction of pyrazole with chlorodifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure efficient and scalable synthesis. The use of specialized reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, safety measures are crucial due to the reactivity of the chlorodifluoromethylating agents used in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(chlorodifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases, oxidizing agents, and reducing agents. For example, the use of triphenylphosphine in combination with (chlorodifluoromethyl)trimethylsilane can facilitate the formation of gem-difluoroolefins .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield various functionalized pyrazole derivatives, while oxidation reactions can produce oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-(chlorodifluoromethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: It is investigated for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(chlorodifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The chlorodifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
3-(chlorodifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
(bromodifluoromethyl)pyrazole: Similar in structure but with a bromodifluoromethyl group instead of a chlorodifluoromethyl group.
(trifluoromethyl)pyrazole: Contains a trifluoromethyl group, which can influence its chemical properties and reactivity.
(chlorodifluoromethyl)benzene: A related compound with the chlorodifluoromethyl group attached to a benzene ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which can be leveraged for various applications in research and industry.
Eigenschaften
Molekularformel |
C4H3ClF2N2 |
|---|---|
Molekulargewicht |
152.53 g/mol |
IUPAC-Name |
5-[chloro(difluoro)methyl]-1H-pyrazole |
InChI |
InChI=1S/C4H3ClF2N2/c5-4(6,7)3-1-2-8-9-3/h1-2H,(H,8,9) |
InChI-Schlüssel |
UYONVNILTRSPEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NN=C1)C(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



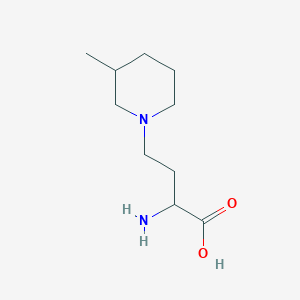
![4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13627024.png)
![2-tert-butyl7-methyl1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13627027.png)

![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13627041.png)
